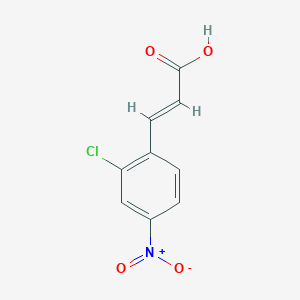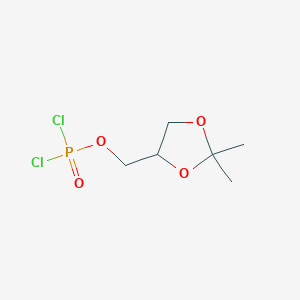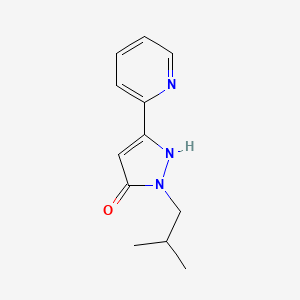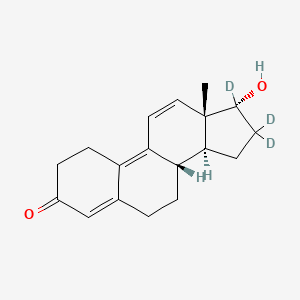
beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a complex organic compound belonging to the class of glycosides. It is characterized by the presence of a glucopyranoside backbone with four phenylmethyl (benzyl) groups attached to the 2, 3, 4, and 6 positions of the glucose ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and glycosylation. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl chloride in the presence of a base such as sodium hydroxide to form tetra-O-benzyl glucose.
Glycosylation: The protected glucose is then subjected to glycosylation using methyl alcohol in the presence of an acid catalyst like hydrochloric acid to form the methyl glycoside.
Deprotection: The final step involves the selective removal of the benzyl protecting groups under hydrogenation conditions using a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors for the protection and glycosylation steps.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the glycosidic linkage using reducing agents such as sodium borohydride.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced glycosides.
Substitution: Formation of substituted glycosides with different functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: Employed in protecting group strategies for multi-step organic synthesis.
Biology:
Enzyme Studies: Utilized in studies involving glycosidases and other carbohydrate-processing enzymes.
Cell Signaling: Investigated for its role in cell signaling pathways involving glycosides.
Medicine:
Drug Development: Explored as a potential scaffold for the development of glycoside-based drugs.
Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.
Industry:
Pharmaceuticals: Used in the production of pharmaceutical intermediates.
Biotechnology: Applied in biotechnological processes involving glycosylation.
Mécanisme D'action
The mechanism of action of beta-d-Glucopyranoside, methyl 2,3,4,6-tetrakis-O-(phenylmethyl)- involves its interaction with specific molecular targets such as glycosidases. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The phenylmethyl groups enhance its binding affinity and specificity towards the target enzymes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Methyl beta-D-glucopyranoside: A simpler glycoside with a single methyl group.
Methyl 2,3,4,6-tetra-O-galloyl-beta-D-glucopyranoside: A similar compound with galloyl groups instead of phenylmethyl groups.
Uniqueness:
Structural Complexity: The presence of four phenylmethyl groups provides unique steric and electronic properties.
Reactivity: The compound exhibits distinct reactivity patterns compared to its simpler analogs.
Biological Activity: Enhanced binding affinity and specificity towards glycosidases due to the phenylmethyl groups.
Propriétés
Formule moléculaire |
C35H38O6 |
|---|---|
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34-,35-/m1/s1 |
Clé InChI |
IXEBJCKOMVGYKP-CKQPALCZSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)

![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)
![2-[3-[1-(3-Cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl)-2,5-dioxoimidazolidin-4-yl]propyl]guanidine](/img/structure/B13428590.png)

![(3S,11bS)-9,10-dihydroxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13428602.png)



![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)

